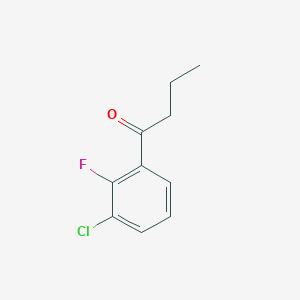

1-(3-Chloro-2-fluorophenyl)butan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-(3-chloro-2-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C10H10ClFO/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3 |

InChI Key |

YQLGAUOHBONDSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=CC=C1)Cl)F |

Origin of Product |

United States |

Use of Safer Solvents and Reaction Conditions:many Organic Reactions Employ Volatile and Often Toxic Solvents. a Key Goal of Green Chemistry is to Replace These with Safer Alternatives or to Eliminate Them Entirely.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under mechanochemical conditions (grinding) can significantly reduce waste, simplify purification, and sometimes accelerate reaction rates. quora.com Solvent-free methods have been reported for both the Friedel-Crafts acylation using zinc-mediated catalysts under microwave irradiation and for the α-halogenation of aromatic ketones. frontiersin.orgorganic-chemistry.org

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While many organic reagents have low solubility in water, techniques have been developed to enable aqueous reactions. For example, the α,α-dichlorination of certain ketones has been achieved in an aqueous medium using an Oxone/aluminum trichloride (B1173362) system. libretexts.org

Alternative Solvents: When a solvent is necessary, greener alternatives like hexafluoro-2-propanol have been shown to promote Friedel-Crafts acylation at room temperature without any additional catalyst. organic-chemistry.org

Energy Efficiency:conducting Reactions at Ambient Temperature and Pressure Reduces Energy Consumption. the Development of Highly Active Catalysts That Operate Under Mild Conditions is Crucial. for Instance, Some Modern Friedel Crafts Acylations Can Proceed at Room Temperature, a Significant Improvement over the Heating Often Required in Traditional Setups.organic Chemistry.org

Reactivity of the Butanone Carbonyl Moiety

The carbonyl group (C=O) in the butanone side chain is a primary site for chemical reactions. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The reactivity of this carbonyl is modulated by the electronic effects of the attached 3-chloro-2-fluorophenyl ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. For 1-(3-chloro-2-fluorophenyl)butan-1-one, the electron-withdrawing nature of the halogenated phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to a simple alkyl phenyl ketone.

Common nucleophiles that can participate in this reaction include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions and ylides. For instance, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Ethylmagnesium bromide (CH₃CH₂MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Selective Reduction to Corresponding Alcohols

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, 1-(3-chloro-2-fluorophenyl)butan-1-ol. nih.gov This transformation is a cornerstone of organic synthesis, often accomplished using metal hydride reagents. The choice of reducing agent can allow for chemoselective reduction of the ketone in the presence of other functional groups.

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents, and is highly selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups like esters and carboxylic acids.

Microbial reduction has also been demonstrated as a method for the stereoselective reduction of related fluorophenyl butanones. For example, various microorganisms can reduce similar ketones to either the (R)-(+) or (S)-(-) alcohol with high enantiomeric excess. organic-chemistry.org While specific studies on this compound are not prevalent, the enzymatic reduction of analogous ketones suggests that similar stereoselective transformations would be feasible. organic-chemistry.org

Table 2: Common Reagents for Ketone Reduction

| Reagent | Strength | Typical Solvents | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Diethyl ether, THF | Reduces most carbonyl-containing functional groups. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies | Varies | Can also reduce alkenes and alkynes. |

Oxidation Reactions and Derived Carboxylic Acids

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, typically involving cleavage of a carbon-carbon bond adjacent to the carbonyl group. A more synthetically relevant oxidative transformation involving this compound is the haloform reaction, which would proceed if one of the carbons alpha to the carbonyl were a methyl group. However, for the butanone structure, a Baeyer-Villiger oxidation is a more pertinent reaction. This reaction involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon dictates the product, with aryl groups generally having a high migratory aptitude. This would likely lead to the formation of 3-chloro-2-fluorophenyl propanoate.

Reactivity of the Halogenated Aromatic Ring

The 3-chloro-2-fluorophenyl ring of the molecule is the site of another important class of reactions. The presence of two halogen substituents, which are electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Chloro- and Fluoro-Phenyl Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when electron-withdrawing groups are present on the aromatic ring. sigmaaldrich.comgoogle.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. bldpharm.com For SNAr to occur, the aromatic ring must be electron-poor, a condition satisfied in this compound by the presence of the fluorine, chlorine, and butanoyl substituents.

The rate of SNAr is dependent on the nature of the leaving group, with fluoride (B91410) being a better leaving group than chloride in this type of reaction due to its high electronegativity which stabilizes the transition state. The position of the electron-withdrawing groups relative to the leaving group is also crucial; groups that are ortho or para to the leaving group are most effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this molecule, the butanoyl group is ortho to the fluorine and meta to the chlorine, suggesting that the fluorine atom would be more susceptible to substitution by a strong nucleophile.

Table 3: Factors Influencing SNAr Reactions

| Factor | Favorable Condition | Rationale |

|---|---|---|

| Substituents on Ring | Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) | Stabilize the negative charge of the Meisenheimer intermediate. google.comlibretexts.org |

| Leaving Group | More electronegative halogens (F > Cl > Br > I) | The C-F bond cleavage is not the rate-determining step; fluorine's electronegativity best stabilizes the intermediate. google.com |

| Position of Substituents | Ortho or Para to leaving group | Allows for delocalization of the negative charge onto the electron-withdrawing group via resonance. libretexts.org |

Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro and fluoro substituents on the aromatic ring of this compound can serve as handles for such transformations. Aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions but can often be coaxed to react with the appropriate choice of catalyst and ligands.

Common cross-coupling reactions include the Suzuki-Miyaura coupling (with boronic acids or their esters), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). In the context of this compound, the chlorine atom would be the more likely site for oxidative addition to a palladium(0) catalyst compared to the much less reactive fluorine atom under standard cross-coupling conditions. For example, a Suzuki-Miyaura coupling with an arylboronic acid could be used to replace the chlorine atom with a new aryl group, leading to a more complex biaryl structure.

Table 4: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid (R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Heck | Alkene (R-CH=CH₂) | C-C | Pd(OAc)₂, PdCl₂ with phosphine ligands organic-chemistry.org |

| Sonogashira | Terminal alkyne (R-C≡CH) | C-C | Pd catalyst, Cu(I) co-catalyst, amine base |

Transformations Involving the Alkyl Chain

The alkyl chain of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

Halogen Atom Substitution Reactions

The butanone side chain of this compound possesses α-hydrogens that are susceptible to substitution under various conditions. The presence of the carbonyl group activates these positions, making them amenable to halogenation.

α-Halogenation:

Under acidic conditions, ketones like this compound can undergo α-halogenation. This reaction proceeds through an enol intermediate. youtube.comlibretexts.org The process is catalyzed by acids, which facilitate the tautomerization of the ketone to its enol form. youtube.comlibretexts.org The electron-rich enol then acts as a nucleophile, attacking an electrophilic halogen source such as elemental bromine (Br₂), chlorine (Cl₂), or iodine (I₂). youtube.comlibretexts.org For a butyrophenone (B1668137) derivative, the halogenation would preferentially occur at the α-carbon (the carbon atom adjacent to the carbonyl group).

A common variation of this reaction involves the use of bromine in an acetic acid solvent. libretexts.org The resulting α-bromo ketone is a versatile intermediate that can be used in subsequent reactions, such as elimination to form α,β-unsaturated ketones. libretexts.org

Finkelstein Reaction:

While the direct halogenation of the alkyl chain is a primary method, subsequent modifications of a halogenated derivative are also feasible. For instance, an α-chloro or α-bromo derivative of this compound could undergo a Finkelstein reaction. This S_N2 reaction involves the exchange of one halogen atom for another. wikipedia.org Typically, an alkyl chloride or bromide is treated with sodium iodide in acetone (B3395972) to yield the corresponding alkyl iodide. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org This method provides a route to introduce iodine into the alkyl chain, which can be a useful functional handle for further transformations.

Functional Group Interconversions along the Butanone Backbone

The butanone backbone of this compound offers several opportunities for functional group interconversions, enabling the synthesis of a variety of derivatives. These transformations can target either the carbonyl group or the alkyl chain.

Reduction of the Carbonyl Group:

The ketone functionality can be reduced to a secondary alcohol, yielding 1-(3-chloro-2-fluorophenyl)butan-1-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon.

Reactions at the α-Position:

The α-carbon, once functionalized with a halogen, becomes a site for various nucleophilic substitution reactions. For example, an α-halo ketone can react with nucleophiles like amines, thiols, or cyanides to introduce new functional groups. The reactivity of α-halo ketones in S_N2 reactions is notably high. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment. The presence of electron-withdrawing halogen substituents (chlorine and fluorine) and the carbonyl group significantly influences the chemical shifts.

¹H NMR Analysis: The aromatic region (typically δ 6.5-8.0 ppm) is expected to exhibit a complex multiplet pattern for the three protons on the phenyl ring. nih.gov The proton ortho to the fluorine and meta to the chlorine will likely be the most deshielded due to the combined inductive effects. The alkyl chain protons of the butan-1-one moiety will appear further upfield. The methylene (B1212753) group adjacent to the carbonyl (α-protons) is expected to resonate around δ 2.8-3.2 ppm as a triplet. The adjacent methylene group (β-protons) would appear as a sextet around δ 1.7-1.9 ppm, and the terminal methyl group (γ-protons) would be a triplet around δ 0.9-1.1 ppm. docbrown.info

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 190-200 ppm. chemicalbook.com The aromatic carbons will show signals between δ 120-150 ppm. nih.gov The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly affected. Similarly, the carbon bonded to chlorine will be influenced, though to a lesser extent. The chemical shifts for the aliphatic carbons are predicted to be around δ 40-45 (α-CH₂), δ 17-20 (β-CH₂), and δ 13-15 (γ-CH₃). miamioh.eduspectrabase.com

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Aromatic | CH | ~7.4 - 7.8 | ~125 - 135 | m |

| α | CH₂ | ~2.8 - 3.2 | ~40 - 45 | t |

| β | CH₂ | ~1.7 - 1.9 | ~17 - 20 | sext |

| γ | CH₃ | ~0.9 - 1.1 | ~13 - 15 | t |

| - | C=O | - | ~190 - 200 | s |

| Aromatic | C-F | - | ~155 - 160 (d, ¹JCF ≈ 250 Hz) | d |

| Aromatic | C-Cl | - | ~130 - 135 | s |

¹⁹F NMR spectroscopy is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. libretexts.orgchemicalbook.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by the adjacent chlorine atom and the carbonyl group. Aromatic fluorine substituents typically resonate in the range of -100 to -140 ppm. miamioh.edufluorochem.co.uk The signal for the fluorine at the C-2 position would likely appear as a multiplet due to coupling with the aromatic protons on the ring.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. chemicalbook.comchemguide.co.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the butyl chain (γ-CH₃ to β-CH₂ and β-CH₂ to α-CH₂). It would also help delineate the connectivity of the protons on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). spectrabase.com It would be used to definitively assign which proton signal corresponds to which carbon signal for all the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. spectrabase.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the α-protons of the butyl chain to the carbonyl carbon and to the aromatic carbon at the point of attachment (C-1). It would also show correlations from the aromatic protons to adjacent and geminal carbons, helping to confirm the substitution pattern on the phenyl ring. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₁₀H₁₀ClFO) is calculated to be 200.0455 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.

In mass spectrometry, the molecular ion (M⁺) can undergo fragmentation into smaller, characteristic ions. Analyzing these fragments provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways are expected.

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. docbrown.info Two primary alpha-cleavage events are possible:

Loss of the propyl radical (•CH₂CH₂CH₃) to form the 3-chloro-2-fluorobenzoyl cation.

Loss of the 3-chloro-2-fluorophenyl radical to form the butanoyl cation.

McLafferty Rearrangement: This rearrangement is possible for ketones with a γ-hydrogen. In this case, a hydrogen atom from the γ-carbon of the butyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral propene molecule and the formation of a charged enol.

Cleavage of Halogens: Fragmentation involving the loss of chlorine (Cl•) or fluorine (F•) from the aromatic ring can also occur, although the C-F bond is significantly stronger than the C-Cl bond.

| m/z (Mass/Charge) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 200/202 | [C₁₀H₁₀ClFO]⁺ | Molecular Ion (M⁺, with ³⁵Cl/³⁷Cl isotopes) |

| 157/159 | [C₇H₃ClFO]⁺ | Alpha-cleavage: Loss of •C₃H₇ |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage: Loss of •C₆H₃ClF |

| 158/160 | [C₈H₆ClFO]⁺ | McLafferty Rearrangement: Loss of C₃H₆ |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure of "this compound" by probing its vibrational modes. These methods are particularly sensitive to the functional groups present and the subtle electronic effects exerted by substituents on the aromatic ring.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorption bands in the IR spectrum of a ketone. For aliphatic ketones, this band typically appears in the range of 1715 cm⁻¹. However, conjugation of the carbonyl group with an aromatic ring, as in "this compound," generally lowers the stretching frequency to the 1685-1666 cm⁻¹ region. This shift is due to the delocalization of π-electrons between the phenyl ring and the carbonyl group, which reduces the double bond character of the C=O bond. udel.edu

The presence of halogen substituents on the phenyl ring further modulates the position of the carbonyl stretching frequency. The chloro and fluoro groups at positions 3 and 2, respectively, exert both inductive and resonance effects. The halogens are electronegative, leading to an electron-withdrawing inductive effect (-I), which tends to increase the C=O bond strength and shift the stretching frequency to a higher wavenumber. Conversely, the resonance effect (+R) involves the donation of lone pair electrons from the halogens to the aromatic ring, which can lead to a decrease in the carbonyl stretching frequency. The net effect is a balance of these opposing influences. In the case of "this compound," the precise position of the C=O stretch provides valuable information about the electronic environment of the carbonyl group.

In Raman spectroscopy, the carbonyl stretch is also a prominent feature. While IR spectroscopy is more sensitive to changes in dipole moment, Raman spectroscopy depends on changes in polarizability. The complementary nature of these two techniques can provide a more complete vibrational picture of the molecule.

Table 1: Expected Carbonyl Stretching Frequencies for Related Ketones

| Compound | Functional Group | Expected C=O Stretching Frequency (cm⁻¹) | Primary Influencing Factor |

| Propanone | Aliphatic Ketone | ~1715 | Saturated alkyl groups |

| Acetophenone | Aryl Ketone | ~1685 | Conjugation with phenyl ring |

| This compound | Halogenated Aryl Ketone | 1680-1700 (estimated) | Conjugation and electronic effects of halogens |

This table presents expected values based on established spectroscopic principles.

To gain a deeper understanding of the vibrational modes of "this compound," experimental IR and Raman spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. nih.govnih.gov By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule can be optimized, and its vibrational frequencies can be calculated. nih.govresearchgate.net

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. strath.ac.uk The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov This detailed assignment allows for a confident interpretation of the experimental spectra. For instance, this approach can distinguish between the various C-H bending modes, C-C stretching vibrations of the phenyl ring, and the vibrations involving the chloro and fluoro substituents. Such a correlative study provides a robust validation of the molecular structure and offers insights into the intramolecular dynamics. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

The manner in which molecules of "this compound" are arranged in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility.

Given the molecular structure, several types of intermolecular interactions can be anticipated:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant molecular dipole, leading to strong dipole-dipole attractions between adjacent molecules. youtube.com

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned. These interactions are a common feature in the crystal packing of aromatic compounds. researchgate.net

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the carbonyl oxygen or fluorine atom as acceptors can also play a significant role in stabilizing the crystal structure. nih.gov

Analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as dimers, chains, or more complex three-dimensional networks, providing a complete picture of the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Dipole-Dipole | Carbonyl Group | Carbonyl Group | Major contribution to lattice energy |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Directional packing of aromatic moieties |

| Halogen Bonding | C-Cl | C=O, C-F | Specific directional interactions |

| Weak Hydrogen Bonds | C-H (aromatic/aliphatic) | C=O, C-F | Further stabilization of the crystal lattice |

This table outlines the likely intermolecular interactions based on the molecular structure.

While "this compound" itself is achiral, the synthesis of chiral derivatives opens the door to stereochemical studies. For instance, reduction of the carbonyl group can create a chiral center at the benzylic carbon. The determination of the absolute configuration of such a chiral derivative is crucial and can be unambiguously established using single-crystal X-ray crystallography, particularly through the phenomenon of anomalous dispersion. researchgate.netnih.gov

The presence of a "heavy" atom, such as chlorine, in the molecule is advantageous for this purpose. mit.edu When X-rays interact with the electrons of the atoms in the crystal, a phase shift occurs. For non-centrosymmetric space groups, which are required for chiral molecules to crystallize, the anomalous scattering effect from the chlorine atom leads to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). ias.ac.in By carefully analyzing these intensity differences, the absolute configuration of the chiral center can be determined with a high degree of confidence. This method provides a definitive assignment of the R or S configuration to the stereocenter of the chiral derivative. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 1-(3-Chloro-2-fluorophenyl)butan-1-one, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine its most stable three-dimensional structure.

The optimization process would yield key geometric parameters. The planarity of the phenyl ring would be slightly distorted due to the presence of the chloro and fluoro substituents. The butyl chain would adopt a staggered conformation to minimize steric hindrance. The dihedral angle between the plane of the phenyl ring and the carbonyl group is a critical parameter that influences the molecule's electronic properties. In similar phenyl ketones, this angle is typically non-zero due to steric interactions between the carbonyl oxygen and the ortho-substituent (in this case, the fluorine atom).

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and contains placeholder data as specific computational results for this molecule were not found in the search results.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| Dihedral Angle (Phenyl-C=O) | ~20-40° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the substituted phenyl ring, which is rich in π-electrons. The LUMO, on the other hand, would likely have significant contributions from the carbonyl group and the aromatic ring, particularly the carbons bonded to the electronegative halogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring would generally lower the energies of both the HOMO and LUMO and could potentially modulate the HOMO-LUMO gap.

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and contains placeholder data as specific computational results for this molecule were not found in the search results.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV |

| Ionization Potential | ~ 6.5 to 7.5 eV |

| Electron Affinity | ~ 1.5 to 2.5 eV |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine and chlorine atoms would also contribute to regions of negative potential. The hydrogen atoms of the butyl chain and the phenyl ring would exhibit positive potential (typically colored blue). The aromatic ring itself would show a complex potential landscape due to the competing effects of the electron-withdrawing halogens and the π-system. The carbon atom of the carbonyl group would be a site of positive potential, making it susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

The butyl chain of this compound is flexible and can adopt various conformations through rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The simulations would likely reveal that the extended, anti-periplanar conformation of the butyl chain is energetically favored, although gauche conformations would also be populated at room temperature. The rotation of the entire butanoyl group relative to the phenyl ring would also be a key dynamic feature, influenced by the steric hindrance from the ortho-fluoro substituent.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules.

In a polar solvent, the polar carbonyl group would form favorable dipole-dipole interactions with the solvent molecules, which could stabilize certain conformations. For instance, a polar solvent might favor conformations where the carbonyl group is more exposed. The reactivity of the molecule can also be altered by the solvent. A polar protic solvent could, for example, hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The conformational equilibrium of the butyl chain might also shift in different solvents to optimize solvation.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are computational methodologies employed to correlate the structural or property-based features of chemical compounds with their biological activities or chemical reactivity.

Derivation of Molecular Descriptors

The initial phase in any QSAR investigation involves the computation of molecular descriptors. These numerical values encapsulate distinct structural and physicochemical characteristics of a molecule. For "this compound," a variety of descriptors can be theoretically determined using specialized software. These descriptors are broadly categorized as follows:

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, these descriptors encode information regarding atomic connectivity. Examples include molecular weight, count of specific atom types, and various connectivity indices.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include parameters such as molecular surface area and molecular volume.

Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule. Key examples include dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Physicochemical Descriptors: This category includes properties like hydrophobicity (logP) and molar refractivity, which are crucial for understanding a molecule's behavior in different environments.

A summary of theoretically calculated molecular descriptors for "this compound" is presented in the interactive table below.

| Descriptor Category | Descriptor Name | Calculated Value |

| Topological | Molecular Weight | 200.64 g/mol |

| Topological | Heavy Atom Count | 13 |

| Topological | Rotatable Bond Count | 3 |

| Physicochemical | logP (estimated) | 3.2 |

| Electronic | Dipole Moment (estimated) | 2.5 D |

| Geometrical | Molar Refractivity (estimated) | 49.5 cm³ |

| Geometrical | Polar Surface Area (PSA) | 17.07 Ų |

Predictive Modeling for Chemical Reactivity and Selectivity

Following the derivation of molecular descriptors, predictive models can be developed to forecast the chemical reactivity and selectivity of "this compound." These models are constructed by establishing a mathematical relationship between a set of descriptors and an observed or predicted outcome.

For instance, the electrophilicity and nucleophilicity of the compound can be predicted using frontier molecular orbital theory. The energy of the LUMO is indicative of the molecule's susceptibility to nucleophilic attack, while the HOMO energy suggests its propensity for electrophilic attack. The presence of a carbonyl group, along with the electron-withdrawing chloro and fluoro substituents on the phenyl ring, significantly influences the electron distribution and, consequently, the reactivity at different sites within the molecule.

Predictive models for selectivity, such as regioselectivity in reactions involving the aromatic ring or stereoselectivity at the chiral center (if applicable), can also be developed. These models often employ more sophisticated descriptors that capture the subtle electronic and steric differences within the molecule.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods are invaluable for predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation.

NMR Spectroscopy: Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. The predicted shifts for "this compound" would show distinct signals for the protons and carbons of the butyl chain and the substituted phenyl ring, with the electronegative halogen atoms causing characteristic downfield shifts.

IR and Raman Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be computationally predicted. These calculations identify the normal modes of vibration of the molecule. For "this compound," characteristic vibrational modes would include the C=O stretch of the ketone, C-H stretches of the alkyl chain and aromatic ring, and vibrations associated with the C-Cl and C-F bonds.

A summary of predicted key spectroscopic data is provided in the interactive table below.

| Spectroscopy | Parameter | Predicted Value Range |

| ¹³C NMR | Chemical Shift (C=O) | 195-205 ppm |

| ¹H NMR | Chemical Shift (Aromatic H) | 7.0-7.8 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1680-1700 cm⁻¹ |

| Raman | Vibrational Frequency (Aromatic ring) | 1570-1600 cm⁻¹ |

Applications and Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediates and Drug Scaffold Construction

The presence of a fluorinated and chlorinated phenyl group, combined with a reactive ketone moiety, makes 1-(3-Chloro-2-fluorophenyl)butan-1-one a plausible candidate as a precursor for various pharmaceutical intermediates and complex drug scaffolds. The introduction of fluorine and chlorine atoms can significantly modify the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. nih.gov

Ketones are well-established starting materials for the synthesis of heterocyclic systems like pyrazolines. The general synthesis involves the condensation of a ketone with a hydrazine (B178648) derivative. organic-chemistry.orgorganic-chemistry.org Specifically, α,β-unsaturated ketones, which can be formed from this compound, react with hydrazines to yield pyrazolines through a cyclization reaction. rdd.edu.iqpjsir.org These pyrazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

A plausible reaction scheme for the synthesis of a pyrazoline derivative from the target compound is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Aldol (B89426) Condensation | This compound, Aromatic aldehyde | Chalcone (α,β-unsaturated ketone) |

| 2 | Cyclization | Chalcone, Hydrazine hydrate | Pyrazoline derivative |

This synthetic route highlights the utility of the ketone functional group in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of heterocyclic drug candidates. nih.gov The substituted phenyl ring would be incorporated into the final pyrazoline structure, potentially imparting desirable pharmacological properties. nih.gov

Substituted acetophenones and related ketones are valuable building blocks in the synthesis of complex polycyclic scaffolds. rasayanjournal.co.inresearchgate.net These scaffolds are central to many natural products and approved drugs. nih.govbeilstein-journals.org The ketone functionality allows for various transformations, such as aldol reactions, Mannich reactions, and various cycloadditions, to build intricate molecular architectures. For instance, intramolecular cyclization reactions starting from derivatives of this compound could lead to the formation of fused ring systems.

The strategic placement of the chloro and fluoro substituents on the phenyl ring can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a handle to control the final three-dimensional structure of the polycyclic molecule.

While there is no direct evidence of this compound being used in the synthesis of Lumateperone, a related compound, 4-chloro-1-(4-fluorophenyl)butan-1-one, has been used as a key building block in some synthetic routes to this atypical antipsychotic. This suggests that this compound could potentially be employed in the synthesis of Lumateperone analogs. By varying the substitution pattern on the phenyl ring, medicinal chemists can explore new chemical space and potentially discover compounds with improved efficacy or side-effect profiles.

Building Block for Agrochemicals and Specialty Chemicals

Fluorinated organic compounds are of significant interest in the agrochemical industry. acs.org The presence of fluorine can enhance the biological activity of pesticides and herbicides. Given its structure, this compound could serve as a valuable intermediate in the synthesis of novel agrochemicals. The ketone group can be transformed into a variety of other functional groups, allowing for the creation of a diverse library of potential agrochemical candidates. For example, it could be used to synthesize pyrazole (B372694) derivatives, which are known to have insecticidal properties. pjsir.org

Derivatization for Material Science Research

Ketone-functionalized molecules can be incorporated into polymers to create materials with specific properties. nih.govnih.gov The ketone group can be used as a reactive handle for post-polymerization modification, allowing for the attachment of various functional moieties to the polymer backbone. kaust.edu.saresearchgate.net For example, this compound could be derivatized to a polymerizable monomer, such as a methacrylate (B99206) or styrenic derivative. Copolymerization of this monomer with other monomers would yield a polymer with pendant chlorofluorophenyl ketone groups. These groups could then be used to tune the polymer's properties or to attach other molecules, such as fluorescent dyes or bioactive compounds.

Development of Novel Organic Optoelectronic Materials

While direct applications of this compound in organic optoelectronic materials have not been documented, its structural motifs are pertinent to this field. Butyrophenone (B1668137) derivatives, in general, serve as foundational structures for more complex molecules with desirable electronic properties. The presence of a conjugated system, comprising the phenyl ring and the carbonyl group, allows for electron delocalization, a key feature in many organic semiconductors and chromophores.

The specific combination of chloro and fluoro substituents on the phenyl ring can modulate the electronic properties of the molecule. Both are electron-withdrawing groups, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The strategic placement of these halogens can be used to fine-tune the bandgap of derived materials, a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the introduction of halogen atoms can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs. Furthermore, the polarity induced by the C-F and C-Cl bonds could influence the morphology and intermolecular packing of thin films, which in turn affects charge mobility. Therefore, this compound represents a potential, albeit currently unexplored, building block for the synthesis of new materials for organic electronics.

Exploration of Structure-Reactivity Relationships in Novel Chemical Transformations

The study of structure-reactivity relationships provides a framework for understanding how a molecule's architecture influences its chemical behavior. nih.gov For this compound, the interplay between the electronic effects of the substituents and the steric environment of the reactive sites is of primary interest.

Aromatic ketones are versatile intermediates in a variety of chemical transformations. numberanalytics.com The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or can be a site for condensation reactions. The reactivity of the carbonyl carbon is significantly influenced by the electronic nature of the aromatic ring. numberanalytics.com The presence of two electron-withdrawing groups, chlorine and fluorine, is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to an unsubstituted butyrophenone. libretexts.org

The positions of the halogen substituents are also crucial. The fluorine atom at the ortho position and the chlorine atom at the meta position create a unique electronic and steric environment. The ortho-fluoro substituent, in particular, can exert a significant inductive effect and may also influence the conformation of the molecule due to steric hindrance, potentially affecting the accessibility of the carbonyl group.

Furthermore, the substituted phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of deactivating halo and acyl groups would necessitate forcing conditions. msu.edu Conversely, these electron-withdrawing groups make the aromatic ring more susceptible to nucleophilic aromatic substitution, a key transformation in the synthesis of many complex organic molecules. orgosolver.com The specific substitution pattern of this compound could lead to interesting regioselectivity in such reactions, offering a pathway to novel, highly functionalized aromatic compounds.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of polysubstituted aromatic ketones often involves multi-step processes that may suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.org Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 1-(3-Chloro-2-fluorophenyl)butan-1-one.

Key areas of development include:

Green Chemistry Principles: The adoption of green chemistry principles is crucial for minimizing the environmental impact of chemical synthesis. reachemchemicals.comjddhs.comispe.org This involves the use of safer solvents, such as water or bio-derived alternatives like glycerol (B35011) and ethyl lactate, to replace traditional volatile organic compounds (VOCs). mdpi.com Furthermore, designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, will be a priority to reduce waste. ispe.org

Renewable Feedstocks: A shift from petroleum-based starting materials to renewable feedstocks is a central goal of sustainable chemistry. reachemchemicals.com Research into sourcing the necessary precursors for this compound from bio-based materials will be a significant long-term challenge.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation and sonochemistry, can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comrsc.org These techniques can lead to higher yields and cleaner reaction profiles. rsc.org Continuous flow chemistry is another promising approach that allows for better control over reaction parameters, enhanced safety, and easier scalability. ispe.org

| Synthesis Strategy | Traditional Approach | Sustainable Future Approach | Key Advantages of Future Approach |

| Starting Materials | Petroleum-derived benzene (B151609) and butyryl chloride | Bio-based phenols and butyric acid derivatives | Reduced carbon footprint, use of renewable resources. reachemchemicals.com |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, supercritical CO2, or biodegradable solvents. mdpi.com | Reduced toxicity and environmental pollution. jddhs.com |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, continuous flow reactors. ispe.orgmdpi.com | Faster reactions, lower energy consumption, improved safety. rsc.org |

| Waste Generation | High E-factor (significant waste) | High atom economy, catalytic processes, waste minimization. ispe.org | Reduced environmental impact and disposal costs. |

Advanced Catalytic Approaches for Selective Functionalization

The presence of multiple reactive sites on this compound—the aromatic ring, the carbonyl group, and the aliphatic chain—presents a significant challenge for selective functionalization. Advanced catalytic methods are key to overcoming this hurdle.

Future research will likely focus on:

C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly converting C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. youtube.comrsc.org For this compound, the ketone moiety can act as a directing group to guide the catalyst to specific C-H bonds on the aromatic ring or the alkyl chain, allowing for precise modifications. rsc.org

Photoredox and Electrochemical Catalysis: These methods offer mild reaction conditions and unique reactivity profiles. youtube.comexlibrisgroup.com Photoredox catalysis, using light to drive chemical reactions, and electrochemical synthesis, using electricity, can enable transformations that are difficult to achieve with traditional thermal methods. exlibrisgroup.com These techniques can be particularly useful for generating radical intermediates for novel functionalizations. nih.gov

Ligand Development: The design of new ligands for transition metal catalysts is crucial for controlling reactivity and selectivity. youtube.com For a molecule like this compound, ligands can be tailored to favor reaction at a specific position, for instance, promoting functionalization at the carbon ortho to the fluorine atom over the one ortho to the chlorine.

| Catalytic Method | Target Functionalization | Potential Catalyst System | Expected Outcome |

| Directed C-H Arylation | Arylation at the C6 position of the phenyl ring | Palladium(II) catalyst with a specialized ligand. youtube.com | Formation of a new C-C bond at a specific site. |

| Photoredox-mediated Alkylation | Alkylation at the α-position of the ketone | Iridium or Ruthenium-based photocatalyst. | Introduction of new alkyl groups under mild conditions. |

| Electrochemical Halogenation | Further halogenation of the aromatic ring | Transition metal-free electrochemical cell. exlibrisgroup.com | Selective addition of another halogen atom. |

Integration of Machine Learning in Reaction Prediction and Optimization

For this compound, ML can be applied to:

Reaction Outcome Prediction: By training on large datasets of chemical reactions, ML models can predict the likely outcome, including yield and byproducts, of a reaction under a given set of conditions. bohrium.combeilstein-journals.orgnih.gov This can help researchers prioritize experiments that are most likely to succeed.

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose multiple synthetic pathways for a target molecule, including novel routes that a human chemist might not consider. chemcopilot.comnih.gov These tools can evaluate potential routes based on factors like cost, efficiency, and sustainability. chemcopilot.com

Optimization of Reaction Conditions: ML algorithms can efficiently explore the complex interplay of various reaction parameters (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal conditions for a specific transformation. beilstein-journals.orgtechnologynetworks.com This can be coupled with high-throughput experimentation for rapid process development.

| Machine Learning Application | Description | Potential Impact on Research |

| Yield Prediction | An algorithm trained on similar ketone syntheses predicts the yield of this compound under various conditions. rjptonline.org | Reduces the number of experiments needed to find optimal conditions. |

| Automated Retrosynthesis | An AI platform suggests novel, efficient synthetic routes starting from simple precursors. chemcopilot.comnih.gov | Accelerates the discovery of new and improved synthetic methods. |

| Catalyst Selection | A model recommends the best catalyst for a specific C-H functionalization reaction based on the substrate's electronic and steric properties. | Increases the success rate of developing new selective reactions. |

Exploration of New Chemical Space through Derivatization

The core structure of this compound serves as a scaffold for the creation of a diverse library of new chemical entities. wikipedia.org Exploring this "chemical space" through derivatization is essential for discovering new compounds with potentially valuable biological or material properties.

Future research in this area will involve:

Systematic Derivatization: Creating a library of analogs by systematically modifying each part of the molecule:

Aromatic Ring: Introducing different substituents in place of or in addition to the existing chlorine and fluorine atoms. rsc.org

Butyl Chain: Varying the length and branching of the alkyl chain.

Ketone Group: Transforming the ketone into other functional groups such as alcohols, amines, or heterocycles.

High-Throughput Synthesis: Employing automated synthesis platforms to rapidly generate a large number of derivatives for screening.

Structure-Activity Relationship (SAR) Studies: Once a library of compounds is synthesized, their properties can be tested, and the relationship between their chemical structure and their activity can be analyzed. This information is critical for the rational design of improved molecules.

| Original Compound | Derivatization Strategy | Example Derivative | Potential New Property |

| This compound | Introduction of an amino group on the phenyl ring | 1-(4-Amino-3-chloro-2-fluorophenyl)butan-1-one | Altered biological activity, potential for new receptor binding. |

| This compound | Reduction of the ketone to an alcohol | 1-(3-Chloro-2-fluorophenyl)butan-1-ol | Change in polarity and hydrogen bonding capability. |

| This compound | Cyclization involving the butyl chain and the phenyl ring | A novel fluorinated and chlorinated tetrahydroquinoline | Creation of a rigid, polycyclic structure with new therapeutic potential. |

Understanding Complex Reaction Mechanisms through In-depth Computational Studies

A deep understanding of reaction mechanisms is fundamental to controlling and improving chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of reaction pathways. nih.gov

For reactions involving this compound, computational studies can:

Elucidate Reaction Pathways: Model the step-by-step process of a reaction, identifying intermediates and transition states. nih.gov This can explain observed product distributions and selectivities.

Predict Reactivity: Calculate the activation energies for different potential reactions, predicting which pathways are most likely to occur. This is particularly useful for understanding the regioselectivity in C-H functionalization or aromatic substitution reactions. nih.gov

Explain Catalyst Behavior: Investigate how a catalyst interacts with the substrate at the molecular level, providing insights into how to design more efficient and selective catalysts. nih.gov For instance, computational studies can reveal the subtle electronic and steric effects that govern the fluorination of ketones. sapub.orgresearchgate.net

| Research Question | Computational Method | Expected Insights |

| Why does a particular catalyst favor one C-H bond over another? | DFT modeling of the catalyst-substrate complex and transition states. nih.gov | Understanding the energetic factors that control regioselectivity. |

| What is the mechanism of a novel photoredox-catalyzed reaction? | Time-dependent DFT (TD-DFT) to model excited states and electron transfer processes. | Elucidation of the complete catalytic cycle. |

| How do the chloro and fluoro substituents influence the reactivity of the aromatic ring? | Calculation of electrostatic potential maps and frontier molecular orbitals. | Quantitative understanding of the electronic effects of the halogens. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.